molecular formula C16H12N6 B1596914 N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide CAS No. 77021-80-8

N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide

Cat. No. B1596914
CAS RN: 77021-80-8
M. Wt: 288.31 g/mol
InChI Key: LABSEBQGAOXECH-UHFFFAOYSA-N
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Description

N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide, commonly known as CMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMI is a potent inhibitor of several enzymes and has been found to have significant effects on biological systems.

Mechanism of Action

CMI exerts its effects by binding to the active site of enzymes and inhibiting their activity. It has been found to be a reversible inhibitor of cathepsin K, which means that its effects can be reversed by removing the compound from the system.
Biochemical and Physiological Effects
CMI has been found to have significant effects on biological systems. It has been shown to inhibit bone resorption in animal models, which suggests that it may have potential applications in the treatment of osteoporosis. CMI has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMI in lab experiments is its potency as an inhibitor of enzymes. It has been found to be a highly effective inhibitor of several enzymes, which makes it a valuable tool for studying enzyme function. However, CMI is a complex compound to synthesize, which can make it difficult to obtain in large quantities for lab experiments.

Future Directions

There are several potential future directions for research on CMI. One area of research could be the development of more efficient synthesis methods for CMI, which would make it more readily available for lab experiments. Another area of research could be the identification of new enzymes that CMI can inhibit, which could lead to the development of new treatments for diseases. Additionally, further studies could be conducted to investigate the potential applications of CMI in the treatment of inflammatory diseases and other conditions.

Scientific Research Applications

CMI has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of CMI is its use as an inhibitor of several enzymes, including cathepsin K, which is involved in bone resorption. CMI has been found to be a potent inhibitor of cathepsin K and has been studied for its potential use in the treatment of osteoporosis.

properties

IUPAC Name

N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6/c17-9-19-11-21-15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-12-20-10-18/h1-8,11-12H,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABSEBQGAOXECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=CNC#N)N=CNC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375722
Record name N',N'''-[1,1'-Biphenyl]-4,4'-diylbis(N-cyanomethanimidamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77021-80-8
Record name N',N'''-[1,1'-Biphenyl]-4,4'-diylbis(N-cyanomethanimidamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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